molecular formula C20H20N4O B5805989 4-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl]pyridine

4-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl]pyridine

Cat. No. B5805989
M. Wt: 332.4 g/mol
InChI Key: SPQZPYVZGBZZQB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl]pyridine, also known as PAPP, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been shown to have a range of biochemical and physiological effects, and its mechanism of action has been investigated in detail. In

Scientific Research Applications

4-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl]pyridine has been studied for its potential applications in a range of scientific research areas, including cancer research, neuroscience, and cardiovascular research. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neuroscience, this compound has been shown to modulate the activity of ion channels and receptors, and has been investigated as a potential therapeutic agent for neurological disorders. In cardiovascular research, this compound has been shown to have vasodilatory effects and has been studied for its potential applications in the treatment of hypertension.

Mechanism of Action

The mechanism of action of 4-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl]pyridine involves its binding to and modulation of ion channels and receptors. This compound has been shown to bind to the TRPV1 receptor, which is involved in pain sensation and inflammation. This compound has also been shown to modulate the activity of the NMDA receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. In cancer cells, this compound has been shown to induce apoptosis and inhibit cell growth. In the nervous system, this compound has been shown to modulate ion channel and receptor activity, and has been investigated as a potential therapeutic agent for neurological disorders. In the cardiovascular system, this compound has been shown to have vasodilatory effects and has been studied for its potential applications in the treatment of hypertension.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl]pyridine in lab experiments is its well-defined mechanism of action, which allows for precise targeting of specific ion channels and receptors. This compound also has high potency and selectivity, which makes it a useful tool for investigating the function of ion channels and receptors. However, one limitation of using this compound is its potential toxicity, which must be carefully monitored in lab experiments.

Future Directions

There are many future directions for research on 4-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl]pyridine. One area of interest is the development of this compound analogs with improved potency and selectivity. Another area of interest is the investigation of this compound as a potential therapeutic agent for neurological disorders and cardiovascular diseases. Additionally, the role of this compound in cancer development and progression is an area of ongoing research. Overall, this compound has great potential as a tool for scientific research and as a potential therapeutic agent.

Synthesis Methods

The synthesis of 4-[1-phenyl-4-(1-piperidinylcarbonyl)-1H-pyrazol-3-yl]pyridine involves the reaction of 4-chloropyridine with 1-phenyl-1H-pyrazol-3-amine in the presence of a base and a catalyst. The resulting product is then treated with piperidine-1-carboxylic acid to yield this compound. This synthesis method has been optimized to produce high yields of this compound with high purity.

properties

IUPAC Name

(1-phenyl-3-pyridin-4-ylpyrazol-4-yl)-piperidin-1-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O/c25-20(23-13-5-2-6-14-23)18-15-24(17-7-3-1-4-8-17)22-19(18)16-9-11-21-12-10-16/h1,3-4,7-12,15H,2,5-6,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPQZPYVZGBZZQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2=CN(N=C2C3=CC=NC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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